molecular formula C9H9Cl2FO B14040944 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol

Cat. No.: B14040944
M. Wt: 223.07 g/mol
InChI Key: RRBHMJJRHMGMKW-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxyl group attached to a phenyl ring substituted with a methyl group. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the aldehyde to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2,2-Dichloro-1-(4-fluoro-3-methylphenyl)ethanol include:

Properties

Molecular Formula

C9H9Cl2FO

Molecular Weight

223.07 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluoro-3-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FO/c1-5-4-6(2-3-7(5)12)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

RRBHMJJRHMGMKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

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